

The Pharmacokinetic Profile of Derazantinib: A Technical Overview

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Compound of Interest

Compound Name: Derazantinib Racemate

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of derazantinib, an orally bioavailable and potent inhibitor of fibroblast growth factor receptors (FGFR). Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of derazantinib, presents detailed experimental protocols from pivotal studies, and visualizes relevant biological pathways and experimental workflows. As an investigational agent, derazantinib is primarily being evaluated for the treatment of various cancers harboring FGFR genetic alterations, such as intrahepatic cholangiocarcinoma (iCCA), urothelial, and gastric cancers.[1][2] The information herein is based on publicly available data from preclinical and clinical studies.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of derazantinib has been characterized in both human and preclinical species. The available data indicates that derazantinib is well-absorbed orally, with predictable exposure following administration.

Human Pharmacokinetic Data

A human ADME (Absorption, Distribution, Metabolism, and Excretion) study in healthy male subjects provided crucial insights into the disposition of derazantinib. Following a single 300 mg

oral dose, derazantinib was well absorbed, demonstrating an absolute bioavailability of 56%.^[1] The primary route of elimination was identified as hepatic excretion.^[1]

Table 1: Single Dose Pharmacokinetic Parameters of Derazantinib in Healthy Human Subjects

Parameter	Oral Administration (300 mg)	Intravenous Administration (100 µg [14C]-DZB)
Cmax (ng/mL)	172	0.85
Tmax (h)	4.53	0.325
AUC0-72h (ng·h/mL)	17.0	-
AUCinf (ng·h/mL)	-	96.8
Absolute Bioavailability (%)	56	-
CL (mL/min)	-	1480
Vss (L)	-	290

Data sourced from an AMS-enabled human ADME study.^[1] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vss: Volume of distribution at steady state.

Preclinical Pharmacokinetic Data (Rat)

A study in Sprague-Dawley rats investigated the pharmacokinetics of derazantinib and its potential interaction with naringin. The data from the control group (derazantinib administered alone) are summarized below.

Table 2: Pharmacokinetic Parameters of Derazantinib in Sprague-Dawley Rats (30 mg/kg, oral)

Parameter	Mean \pm SD
C _{max} (ng/mL)	1234.5 \pm 213.7
T _{max} (h)	2.5 \pm 0.5
AUC _{0 \rightarrow t} (ng·h/mL)	8765.4 \pm 1234.5
AUC _{0 \rightarrow ∞} (ng·h/mL)	9876.5 \pm 1345.6
t _{1/2} (h)	4.2 \pm 0.8
CL _z /F (L/h/kg)	3.04 \pm 0.45

Data are representative values from a preclinical study and may not be directly extrapolated to humans.[2] C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life; CL_z/F: Apparent oral clearance.

Metabolism and Excretion

Following oral and intravenous administration of radiolabeled derazantinib ([¹⁴C]-DZB) in humans, the majority of the total radioactivity was recovered in the feces, indicating that hepatic excretion is the primary route of elimination.[1]

Unchanged derazantinib was the major circulating component in plasma, accounting for 48% and 62% of the [¹⁴C]-radiochromatogram after oral and intravenous dosing, respectively.[1] Several metabolites have been identified:

- M-13 (acid metabolite): A significant circulating metabolite, representing 11% of total radioactivity after an oral dose and 16% after an intravenous dose.[1]
- M-24 (glucuronide conjugate of M-6): Another notable circulating metabolite, contributing to 13% of the total radioactivity after oral administration.[1]
- M-6 (hydroxylated metabolite): A main component found in feces, along with the unchanged parent drug.[1]

In vitro studies have indicated that derazantinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of derazantinib.

Human ADME Study Protocol

This study utilized an open-label, parallel-group design to assess the absorption, metabolism, and excretion of derazantinib in healthy male subjects.[\[1\]](#)

- Study Design:
 - Part 1 (Microtracer Study): Six subjects received a single oral dose of 300 mg derazantinib, followed 8 hours later by an intravenous microdose of 100 µg [¹⁴C]-derazantinib.[\[1\]](#)
 - Part 2: Six subjects received a single oral dose of 300 mg [¹⁴C]-derazantinib.[\[1\]](#)
- Sample Collection: Blood, urine, and feces were collected at various time points to assess total radioactivity, concentrations of derazantinib and its metabolite M-13, and for metabolite profiling.[\[1\]](#)
- Analytical Methods:
 - Accelerator Mass Spectrometry (AMS): Used to determine total radioactivity in plasma, urine, and feces, as well as [¹⁴C]-derazantinib concentrations in plasma.[\[1\]](#)
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for the quantification of derazantinib and its metabolites.[\[1\]](#)
 - Metabolite Profiling: Samples were fractionated using an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (hrMS). Due to low [¹⁴C] levels in plasma pools from Part 1, a 2D-UPLC setup was developed for metabolite profiling.[\[1\]](#)

Rat Drug-Drug Interaction Study Protocol

This study aimed to evaluate the potential pharmacokinetic interaction between derazantinib and naringin in Sprague-Dawley rats.[2][3]

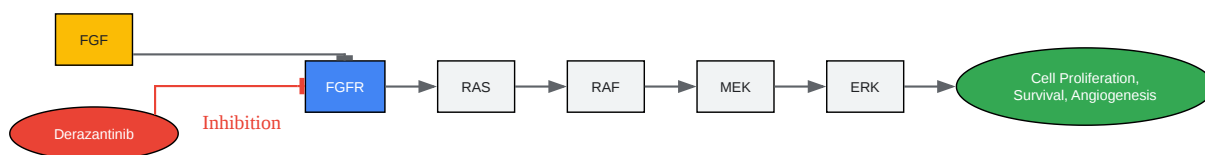
- **Study Design:** Rats were divided into two groups. One group received derazantinib (30 mg/kg, oral) alone, while the other group was pretreated with naringin (50 mg/kg, oral) before derazantinib administration.[3]
- **Sample Collection:** Blood samples were collected at predetermined time points after derazantinib administration.
- **Analytical Method:** An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of derazantinib concentrations in rat plasma. A Xevo TQ-S triple quadrupole tandem mass spectrometer was used in selective reaction monitoring (SRM) mode with the following transitions: m/z 468.96 → 382.00 for derazantinib and m/z 488.01 → 400.98 for the internal standard, pemigatinib.[2][3]

Signaling Pathways and Experimental Workflows

Derazantinib Mechanism of Action: FGFR Signaling Inhibition

Derazantinib is a competitive inhibitor of the ATP-binding site of FGFRs 1, 2, and 3.[2]

Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. By blocking the phosphorylation and subsequent activation of FGFRs, derazantinib inhibits downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, survival, and angiogenesis.[2]

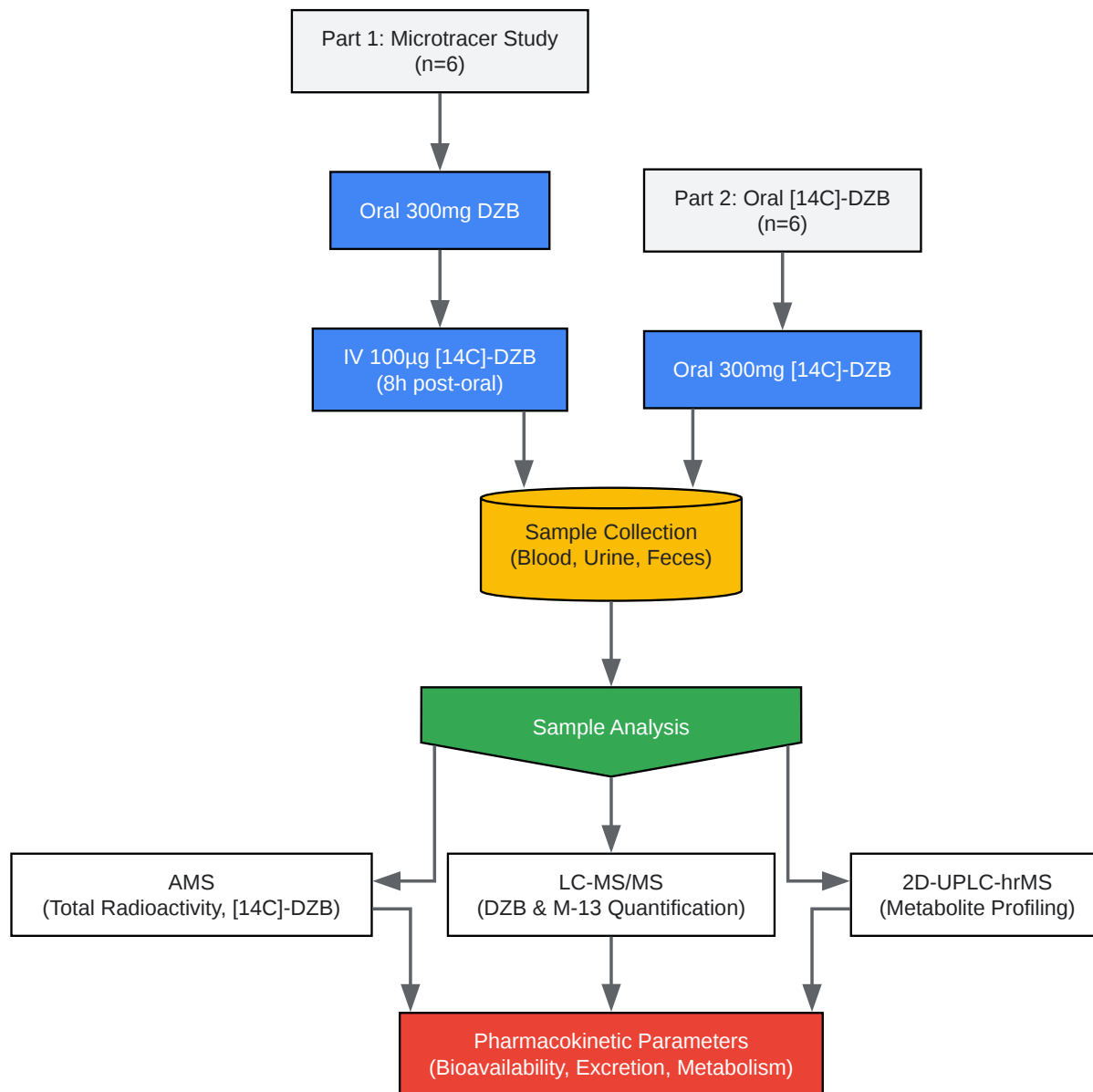


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Caption: Inhibition of the FGFR signaling pathway by derazantinib.

Experimental Workflow for Human ADME Study

The workflow for the human ADME study involved two parallel parts, utilizing both non-radiolabeled and radiolabeled derazantinib to comprehensively assess its pharmacokinetic properties.



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Caption: Workflow of the human ADME study for derazantinib.

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